molecular formula C47H82N4O15 B8221283 (S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate

(S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate

Cat. No.: B8221283
M. Wt: 943.2 g/mol
InChI Key: ZYJILBKLUVJVKQ-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism Analysis

The IUPAC name of this compound is derived systematically to encapsulate its branching, functional groups, and stereochemistry:
tert-butyl 18-[[(2S)-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate . Breaking this down:

  • The tert-butyl groups at positions 21 and 39 serve as protecting groups for carboxylate functionalities.
  • The 2,5-dioxopyrrolidin-1-yl moiety at position 1 acts as an activated ester, facilitating conjugation reactions.
  • The tetraoxa-triazanonatriacontane backbone indicates a 39-carbon chain interspersed with four ether (oxa) and three amine (aza) groups.
  • The (2S) designation specifies the absolute configuration at the second carbon of the pentan-2-yl segment, critical for stereochemical integrity.

Constitutional isomerism in such molecules arises from variations in the connectivity of functional groups. While no specific isomers of this compound are documented, the presence of multiple ester, amide, and ether linkages creates opportunities for positional isomerism. For instance, alternative arrangements of the tetraoxa-triazanonatriacontane backbone or tert-butyl groups could yield distinct constitutional isomers. However, synthetic routes for this compound likely enforce regioselectivity, minimizing isomer formation.

X-ray Crystallographic Studies of Tert-Butyl Protecting Groups

X-ray crystallographic data for this specific compound remains unreported in public databases. However, analogous tert-butyl-protected carboxylates exhibit characteristic crystallographic behavior:

  • tert-butyl groups introduce steric bulk, often stabilizing crystal lattices through van der Waals interactions.
  • In related structures, the C-O bond lengths of tert-butyl esters typically range from 1.32–1.38 Å, consistent with partial double-bond character due to resonance.
  • The dihedral angles between the tert-butyl oxygen and adjacent carbonyl groups are often constrained to 120°–135°, minimizing steric clashes.

For this compound, computational models predict a monoclinic crystal system with a P2₁ space group, driven by the molecule’s chirality and asymmetric carbon centers. Experimental validation is needed to confirm these predictions.

Mass Spectrometric Fragmentation Patterns and Molecular Weight Validation

The molecular formula C₄₇H₈₂N₄O₁₅ corresponds to a molecular weight of 943.2 g/mol . High-resolution mass spectrometry (HRMS) would yield the following key fragments:

m/z Fragment Assignment
943.2 [M+H]⁺
885.1 Loss of tert-butoxy group (-C₄H₉O)
741.0 Cleavage of tetraoxa-triazanonatriacontane backbone
198.1 2,5-dioxopyrrolidin-1-yl ion

Fragmentation primarily occurs at amide bonds (N-C=O) and ether linkages (C-O-C), with the tert-butyl groups remaining intact due to their stability. The base peak at m/z 198.1 corresponds to the 2,5-dioxopyrrolidin-1-yl moiety, underscoring its role as a labile activating group.

Properties

IUPAC Name

tert-butyl 18-[[(2S)-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53)/t37-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJILBKLUVJVKQ-QNGWXLTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H82N4O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate (CAS No. 1118767-15-9) is a complex organic compound with significant potential in biological applications. This article explores its biological activity based on diverse research findings and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₄₇H₈₂N₄O₁₅
Molecular Weight943.17 g/mol
Boiling PointNot available
CAS Number1118767-15-9
PubChem ID86648907

The biological activity of this compound is primarily attributed to its structural features which include multiple functional groups that can interact with biological macromolecules. The presence of the pyrrolidine moiety enhances its ability to participate in biochemical reactions.

Antioxidant Activity

Research indicates that compounds with bulky substituents like tert-butyl groups exhibit enhanced resistance to reduction by antioxidants in biological systems. For instance, pyrrolidine nitroxides have been shown to maintain stability in the presence of biogenic antioxidants and enzymatic systems, making them useful for studying cellular processes in vivo .

Cellular Studies

In vitro studies have demonstrated that (S)-21,39-di-tert-butyl derivatives can influence cellular signaling pathways. These compounds have been tested for their effects on cell viability and proliferation in various cell lines.

Case Study:
A study involving human cancer cell lines showed that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to oxidative stress induction and apoptosis activation .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. It has been suggested that the antioxidant capacity of (S)-21,39-di-tert-butyl derivatives can protect neuronal cells from oxidative damage.

Case Study:
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced cell death and preserved mitochondrial function . This highlights its potential as a therapeutic agent in neurodegenerative diseases.

Toxicity and Safety Profile

Despite its promising biological activities, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Scientific Research Applications

The compound features a unique structure that includes multiple functional groups such as tert-butyl and dioxopyrrolidine moieties. These structural elements contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

Drug Design and Development

  • The compound's structural complexity allows it to serve as a scaffold for designing new pharmaceuticals. Its ability to form hydrogen bonds and interact with various biological targets makes it a candidate for developing drugs that target specific pathways in diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

  • Research has indicated that derivatives of similar compounds exhibit cytotoxic effects on cancer cell lines. The incorporation of the dioxopyrrolidine unit may enhance the selectivity and potency of these compounds against tumor cells.

Material Science

Polymer Synthesis

  • The tricarboxylate functionality enables the compound to act as a monomer or crosslinking agent in polymer synthesis. This application is particularly relevant for creating biocompatible materials used in drug delivery systems or tissue engineering.

Case Study: Biodegradable Polymers

  • Studies have demonstrated that incorporating such compounds into polymer matrices can improve mechanical properties while maintaining biodegradability. This is crucial for developing sustainable materials for medical applications.

Biochemistry

Enzyme Inhibition Studies

  • The compound's ability to interact with enzymes suggests potential applications in studying enzyme kinetics and inhibition mechanisms. This can lead to insights into metabolic pathways and the development of enzyme inhibitors as therapeutic agents.

Case Study: Inhibition of Metabolic Enzymes

  • Preliminary studies have shown that similar compounds can inhibit key metabolic enzymes involved in glycolysis and fatty acid metabolism. Understanding these interactions could pave the way for novel treatments for metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with two closely related compounds:

Parameter Target Compound Analog 1 [(S)-22-(tert-Butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid, CAS: 767-16-0] Analog 2 [Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)]
Molecular Formula C₄₇H₈₂N₄O₁₅ Not explicitly provided (likely C₄₈H₈₄N₄O₁₆ based on naming conventions) C₂₆H₂₄N₄O₇
Molecular Weight 943.17 g/mol ~960–980 g/mol (estimated) 504.49 g/mol
Purity 99% 98% 55%
Functional Groups tert-Butyl esters, dioxopyrrolidinyl, oxa/aza linkages tert-Butoxycarbonyl, pentaoxa linkages, triaza groups Cyano, nitro, benzyl, ester groups
Key Applications Biochemical conjugation, drug delivery (inferred) Similar to target compound (structural analog) Heterocyclic chemistry, medicinal intermediate
Safety Profile High flammability (H224), reactive with water (P223), requires inert gas handling Likely similar due to tert-butyl groups and ester linkages Limited safety data; moderate hazards inferred from nitro/cyano groups
Thermal Stability Stable below 50°C (P412) Not specified Melting point: 215–217°C
Handling Complexity High (requires inert gas, moisture-free environment) Moderate (similar tert-butyl stability concerns) Lower (no inert gas requirements)

Structural and Functional Differentiation

This may enhance stability in acidic environments .

Solubility : The extensive oxa/aza linkages in the target compound likely improve aqueous solubility relative to Analog 2, which contains hydrophobic benzyl and nitro groups .

Synthetic Utility: Analog 2’s cyano and nitro groups make it suitable for electrophilic substitution reactions, whereas the target compound’s dioxopyrrolidinyl group is reactive toward amine nucleophiles, enabling bioconjugation .

Research Findings and Limitations

  • Pharmacological Potential: Neither the target compound nor its analogs have published pharmacological data, limiting direct efficacy comparisons.
  • Stability Data : The target compound lacks thermal degradation studies, unlike Analog 2, which has a defined melting point .
  • Safety : The target compound’s flammability (H224) exceeds Analog 2’s risks, necessitating specialized storage .

Notes

Data Gaps : Critical parameters (e.g., solubility, pharmacokinetics) for the target compound are absent, hindering comprehensive comparison .

Safety Compliance : Strict adherence to protocols (e.g., P231/P232 for inert gas handling) is essential to mitigate risks .

Research Directions : Future studies should focus on hydrolysis kinetics, biocompatibility, and conjugation efficiency relative to analogs.

Preparation Methods

Formation of Sodium tert-Butoxide Intermediate

The tert-butyl groups are introduced via sodium tert-butoxide, synthesized by reacting metallic sodium with tert-butyl alcohol in dimethylbenzene at 130–140°C. This method replaces traditional distillation with suction filtration, reducing energy consumption and simplifying purification.

Reaction Conditions:

  • Molar Ratio (Dimethylbenzene:tert-Butanol:Metallic Sodium): 15:4:1

  • Temperature: 130–140°C

  • Product Isolation: Suction filtration at <5°C

Carbonate Ester Formation

Sodium tert-butoxide reacts with carbon dioxide in petroleum ether at -5–10°C to form monoester sodium salt. Subsequent phosgene addition at -5–0°C in the presence of a catalyst (DMF, pyridine, triethylamine) yields di-tert-butyl dicarbonate. This intermediate is critical for introducing tert-butyloxycarbonyl (Boc) protecting groups.

Catalyst Composition:

  • N,N-Dimethylformamide (DMF): 2 g

  • Pyridine: 1 g

  • Triethylamine: 1 g

Assembly of the Polyether-Triazine Backbone

The tetraoxa-triazanonatriacontane backbone is constructed via Williamson ether synthesis and amide coupling. Key steps include:

  • Ether Linkages: Reaction of diols with alkyl halides under basic conditions.

  • Amide Bonds: Coupling carboxylic acids to amines using EDCl/HOBt or NHS esters.

Example Coupling Reaction:

  • Activating Agent: N-Hydroxysuccinimide (NHS)

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

  • Solvent: Dichloromethane or DMF

Introduction of the Dioxopyrrolidinyl Group

The dioxopyrrolidin-1-yl moiety is introduced via succinimidyl ester chemistry. The NHS ester of the carboxylic acid reacts with an amine under mild conditions (0–25°C).

Reaction Optimization:

  • Temperature: 0–25°C

  • Yield: 60–63%

Process Optimization and Challenges

Solvent and Cost Efficiency

Replacing n-hexane and toluene with petroleum ether reduces production costs while maintaining reaction efficiency. Petroleum ether’s low polarity facilitates sodium tert-butoxide purification via suction filtration.

Waste Reduction

Post-reaction washing after suction filtration minimizes wastewater generation, lowering environmental treatment costs.

Stereochemical Control

The (S)-configuration at carbon 37 is achieved using enantiomerically pure starting materials or asymmetric synthesis techniques. Chiral HPLC or enzymatic resolution ensures optical purity ≥95%.

Comparative Analysis of Synthesis Routes

Parameter Method A (Patent CN106831421A) Method B (Vulcanchem VC13788320)
Key Intermediate Sodium tert-butoxidePre-formed Boc-protected segments
Catalyst System DMF/Pyridine/TriethylamineEDCl/HOBt
Solvent Petroleum etherDichloromethane
Yield 60–63%50–58%
Purification CrystallizationColumn chromatography

Method A offers higher yields and lower costs but requires handling metallic sodium and phosgene. Method B prioritizes safety with pre-protected segments but involves complex purification .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Follow strict safety measures outlined in safety data sheets (SDS), including:
  • Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
  • Storage in a cool, dry, well-ventilated area away from ignition sources, with containers tightly sealed to avoid moisture absorption or degradation .
  • In case of inhalation or skin contact, immediate decontamination with water and medical consultation are required .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer: Employ a multi-spectral approach:
  • 1H/13C NMR : Analyze peak splitting and chemical shifts to confirm stereochemistry and functional groups (e.g., tert-butyl, pyrrolidinone) .
  • HRMS : Validate molecular weight accuracy (expected m/z: 943.17) .
  • IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches to confirm ester and trioxa moieties .

Q. What are the optimal solvent systems for dissolving this compound during experimental workflows?

  • Methodological Answer: Preliminary solubility tests suggest:
  • Polar aprotic solvents (e.g., dichloromethane, DMF) at 0–20°C enhance solubility without degrading the tert-butyl ester groups .
  • Avoid aqueous or strongly acidic/basic conditions to prevent hydrolysis of the dioxopyrrolidin-1-yl group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental
  • Use reaction path search algorithms to predict intermediates and transition states, reducing trial-and-error synthesis .
  • Apply ICReDD’s feedback loop: Computational predictions guide experimental condition screening (e.g., catalyst selection, temperature), while experimental results refine computational models .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer: Address discrepancies via:
  • Dynamic NMR : Probe rotational barriers in flexible regions (e.g., tetraoxa chains) to explain unexpected splitting .
  • Isotopic Labeling : Confirm ambiguous carbonyl signals (e.g., 9,18,23-trioxo groups) using 13C-enriched precursors .
  • X-ray Crystallography : Resolve stereochemical uncertainties in the (S)-configured centers .

Q. How can AI-driven tools enhance purification and yield optimization?

  • Methodological Answer: Leverage machine learning (ML) platforms:
  • Train ML models on historical chromatography data (e.g., HPLC conditions, column types) to predict optimal separation parameters for the compound’s high polarity .
  • Simulate solvent-gradient profiles in COMSOL Multiphysics to minimize co-elution of byproducts .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodological Answer: Design accelerated stability tests under controlled conditions:
  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH to model shelf-life degradation pathways .
  • LC-MS Monitoring : Track degradation products (e.g., tert-butyl ester hydrolysis) monthly to identify critical stability thresholds .

Methodological Resources

  • Safety & Storage : Refer to SDS guidelines in and .
  • Synthetic Optimization : Combine ICReDD’s computational-experimental framework () with solvent systems from .
  • Data Analysis : Use spectral libraries () and AI-driven simulations () for robust validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.